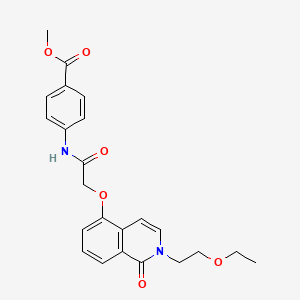

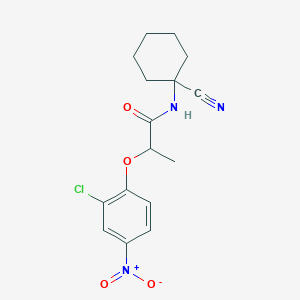

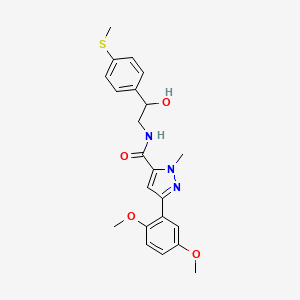

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Transformation

The synthesis of pyrazole derivatives, including those related to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate, involves reactions that yield a variety of structurally related compounds. These reactions are crucial for exploring the chemical properties and potential applications of these compounds. For instance, methyl and p-tolyl phenylethynyl sulfones react with diphenyldiazomethane to produce sulfonyl-substituted 3H-pyrazoles. These compounds undergo further transformations under thermal and acid-catalyzed conditions, leading to the formation of different pyrazole derivatives (V. Vasin et al., 2015).

Nitration and Derivatization

Nitration processes are fundamental in modifying the chemical structure of pyrazole compounds, thereby enhancing their reactivity and enabling the synthesis of novel derivatives. The nitration of 3-methyl-1,5-diphenylpyrazole, for example, introduces nitro groups that are key for further chemical transformations, demonstrating the versatility of these compounds in synthetic chemistry (W. J. Barry et al., 1969).

Biological Activity

Sulfonamide derivatives of pyrazole, including those related to the compound of interest, show promising biological activities. One study highlighted the synthesis of sulfonamide-containing pyrazole derivatives and their metal complexes, which exhibited inhibitory activity against human carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications, particularly as carbonic anhydrase inhibitors (Nurgün Büyükkıdan et al., 2017).

Drug Efficacy and Molecular Docking

Further research into pyrazole derivatives includes their evaluation for antioxidant, anti-inflammatory, and anticancer properties. Molecular docking studies help in understanding the interaction between these compounds and biological targets, guiding the development of novel drugs with improved efficacy (P. Thangarasu et al., 2019).

Antimicrobial Applications

Additionally, the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, based on pyrazole derivatives, aims at developing effective antimicrobial agents. These studies contribute to the discovery of new drugs to combat microbial infections (E. Darwish et al., 2014).

Mécanisme D'action

Mode of Action

It’s likely that the compound interacts with its targets through a nucleophilic substitution mechanism . This involves the compound acting as a nucleophile, substituting for a halogen at the benzylic position .

Biochemical Pathways

The compound “3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate” may affect several biochemical pathways. For instance, a similar compound, 3-Methyl-4-nitrophenol, has been found to be degraded by Burkholderia sp. strain SJ98 . The degradation process involves several enzymes, including PnpA, PnpB, PnpCD, PnpE, and PnpF . These enzymes catalyze a series of reactions leading to the breakdown of the compound .

Pharmacokinetics

Similar compounds have been found to have varying degrees of solubility, which can impact their bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Propriétés

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c1-12-17(28(25,26)16-10-8-15(9-11-16)21(23)24)18(27-13(2)22)20(19-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRQXYSURVWRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)

![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)

![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)

![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)